molecular formula C35H63NO3 B601838 Fingolimod Palmitate Amide CAS No. 1242271-26-6

Fingolimod Palmitate Amide

Cat. No. B601838
CAS RN: 1242271-26-6
M. Wt: 545.90
InChI Key:
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Description

Fingolimod Palmitate Amide, with CAS No: 1242271-26-6, is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . It belongs to a class of drugs known as sphingosine-1-phosphate receptor modulators .


Synthesis Analysis

A practical synthesis of Fingolimod has been demonstrated starting from readily available and inexpensive starting material diethyl acetamidomalonate . The synthesis process is reported to be facile and yields good results .


Molecular Structure Analysis

The structural components of Fingolimod are different from conventional immunosuppressants, including an amino diol polar head group, a 1,4 di substituted phenyl ring, and a lipophilic alkyl tail . A more detailed structural description of Fingolimod is available in Marciniak’s work .


Chemical Reactions Analysis

Fingolimod binding induces chemical changes at the N-terminal residues of SET, making SET unavailable for dimerization or oligomerization . Fingolimod binding eventually separates SET from PP2Acα, thus leading to PP2A activation .


Physical And Chemical Properties Analysis

Fingolimod is a sphingosine 1-phosphate-receptor modulator . It is used to prevent episodes of symptoms and slow the worsening of disability in adults and children 10 years of age and older with relapsing-remitting forms of multiple sclerosis (MS) .

Scientific Research Applications

1. Neuroprotective Agent in Multiple Sclerosis (MS) Fingolimod Palmitate Amide may share similar properties with Fingolimod, which is known for its neuroprotective effects in MS. It modulates sphingosine-1-phosphate receptors, potentially reducing neuroinflammation and promoting neural integrity .

Anti-tumor Activity

Research indicates that Fingolimod exhibits anti-tumor effects in various cancer cell lines . Fingolimod Palmitate Amide could be explored for its efficacy in inhibiting tumor growth and enhancing cancer treatment.

Huntington’s Disease (HD) Therapy

Fingolimod has shown promise in preclinical studies for HD due to its effects on huntingtin aggregation, neuroinflammation, and neurogenesis . Fingolimod Palmitate Amide might be investigated for similar therapeutic benefits in HD.

Rett Syndrome Treatment

The therapeutic potential of Fingolimod in Rett Syndrome has been suggested, with possible benefits in neuroinflammation and neurogenesis . Fingolimod Palmitate Amide could be considered for research in this area.

Immunosuppressive Agent

Given Fingolimod’s role as an immunosuppressant, Fingolimod Palmitate Amide might serve a similar function, potentially aiding in the management of autoimmune diseases .

Cardioprotective Effects

Fingolimod may have cardioprotective properties through its vascular and anti-inflammatory effects . This suggests a potential application for Fingolimod Palmitate Amide in cardiovascular research.

Neurodegenerative Disorders

The modulation of sphingosine-1-phosphate receptors by Fingolimod suggests a broader application in various neurodegenerative disorders beyond MS, which could extend to Fingolimod Palmitate Amide .

Anti-inflammatory Agent

Fingolimod’s anti-inflammatory properties could imply that Fingolimod Palmitate Amide may also be effective as an anti-inflammatory agent in various pathological conditions .

Mechanism of Action

Safety and Hazards

Fingolimod may cause the heartbeat to slow in adults and children, especially during the first 6 hours after you take your first dose, and after the first dose when the dose is increased in children . Adverse effects reported in ≥10% of patients receiving Fingolimod and more frequently than with placebo include headache, liver transaminase elevation, diarrhea, cough, influenza, sinusitis, back pain, abdominal pain, and pain in extremity .

Future Directions

Based on recent reports, Fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions . Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

properties

IUPAC Name

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H63NO3/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-34(39)36-35(30-37,31-38)29-28-33-26-24-32(25-27-33)22-20-18-10-8-6-4-2/h24-27,37-38H,3-23,28-31H2,1-2H3,(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORBWOLRQIQQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242271-26-6
Record name Fingolimod palmitamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FINGOLIMOD PALMITAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BC8JV9R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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